

An In-Depth Technical Guide to 2-Isopropylthiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropylthiazole**

Cat. No.: **B097041**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isopropylthiazole**, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and a general synthetic approach, adhering to a format suitable for a scientific audience.

Chemical Identity and Nomenclature

2-Isopropylthiazole is a substituted thiazole ring where an isopropyl group is attached at the second position.

- IUPAC Name: 2-propan-2-yl-1,3-thiazole[1]
- Synonyms: **2-Isopropylthiazole**, 2-Isopropyl-2H-3-thiazole[1]
- CAS Number: 15679-10-4[1]
- Molecular Formula: C₆H₉NS[1]
- Molecular Weight: 127.21 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-isopropylthiazole**. It is important to note that while some physical properties are available for **2-isopropylthiazole**, detailed experimental spectroscopic data in publicly accessible literature is limited. Therefore, spectroscopic data for the closely related compound, 2-isopropyl-4-methylthiazole, is provided as a reference.

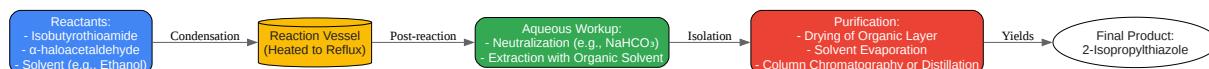
Property	Value	Reference Compound (if applicable)
Physical Properties		
Boiling Point	154 °C	N/A
Density	1.040 g/cm ³	N/A
Flash Point	43 °C	N/A
pKa (Predicted)	3.31 ± 0.10	N/A
Chromatographic Data		
Kovats Retention Index	Standard non-polar: 933.4, Standard polar: 1321.9	N/A
Spectroscopic Data		
Spectroscopic Data	Data for 2-isopropyl-4-methylthiazole (CAS 15679-13-7)	
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 1.38 (d, 6H), 2.41 (s, 3H), 3.28 (sept, 1H), 6.69 (s, 1H)	2-isopropyl-4-methylthiazole
¹³ C NMR (22.53 MHz, CDCl ₃)	δ (ppm): 17.04, 23.21, 33.28, 111.73, 152.04, 177.39	2-isopropyl-4-methylthiazole
Infrared (IR) Spectrum	Major peaks observable in typical thiazole and alkyl C-H stretching and bending regions.	2-isopropyl-4-methylthiazole
Mass Spectrum (MS)	Characteristic fragmentation patterns for the thiazole ring and isopropyl substituent.	2-isopropyl-4-methylthiazole

Experimental Protocols: Synthesis of 2-Isopropylthiazole

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide. For the synthesis of **2-isopropylthiazole**, the key precursors would be a suitable α -haloacetaldehyde derivative and isobutyrothioamide (2-methylpropanethioamide).

While a detailed, step-by-step published protocol specifically for **2-isopropylthiazole** is not readily available, the following represents a generalized experimental procedure based on the Hantzsch reaction.

Reaction Scheme:



General Procedure:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyrothioamide and a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
- Addition of α -haloketone: The α -haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde) is added to the solution. The addition may be done portion-wise or as a solution in the reaction solvent to control any initial exotherm.
- Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acid formed during the reaction, followed by washing with brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to yield pure **2-isopropylthiazole**.

Visualizations

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of **2-isopropylthiazole**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Hantzsch synthesis of **2-isopropylthiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropylthiazole | C6H9NS | CID 85054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Isopropylthiazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097041#2-isopropylthiazole-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b097041#2-isopropylthiazole-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com